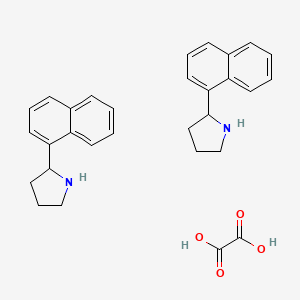
2-(Naphthalen-1-yl)pyrrolidine hemioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Naphthalen-1-yl)pyrrolidine hemioxalate is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where naphthalene is treated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Naphthalen-1-yl)pyrrolidine hemioxalate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(Naphthalen-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-based ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the naphthalene ring to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions are common, where the naphthalene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Naphthalene ketones, carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated naphthalene, nitro-naphthalene, sulfonated naphthalene.
科学研究应用
2-(Naphthalen-1-yl)pyrrolidine hemioxalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex polycyclic structures.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
作用机制
The mechanism by which 2-(Naphthalen-1-yl)pyrrolidine hemioxalate exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may act as a ligand for specific receptors, modulating their activity. The naphthalene moiety allows for π-π interactions with aromatic amino acids in protein binding sites, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 2-(Naphthalen-2-yl)pyrrolidine
- 1-(Naphthalen-1-yl)pyrrolidine
- 2-(Naphthalen-1-yl)piperidine
Uniqueness
2-(Naphthalen-1-yl)pyrrolidine hemioxalate is unique due to its specific structural configuration, which influences its reactivity and binding properties. Compared to its isomers and analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific domains. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
属性
分子式 |
C30H32N2O4 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
2-naphthalen-1-ylpyrrolidine;oxalic acid |
InChI |
InChI=1S/2C14H15N.C2H2O4/c2*1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;3-1(4)2(5)6/h2*1-3,5-8,14-15H,4,9-10H2;(H,3,4)(H,5,6) |
InChI 键 |
XTFWCWUGIIXHSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=CC=CC3=CC=CC=C32.C1CC(NC1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


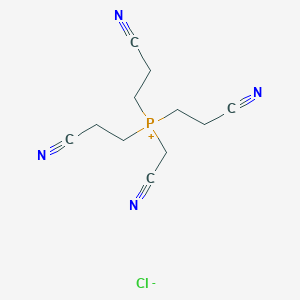
![[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B12854177.png)
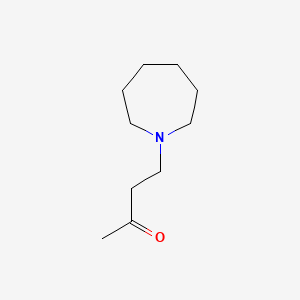
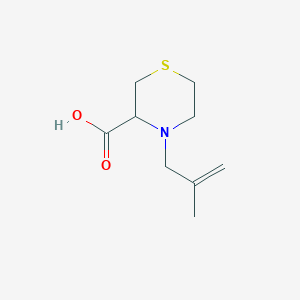
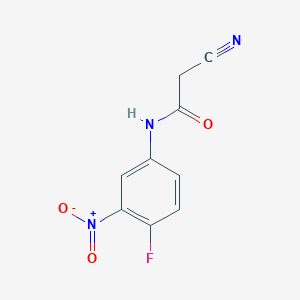
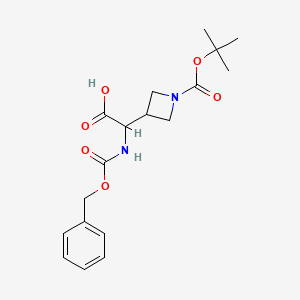
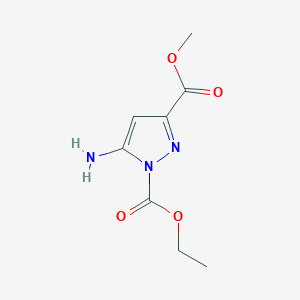
![tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12854216.png)

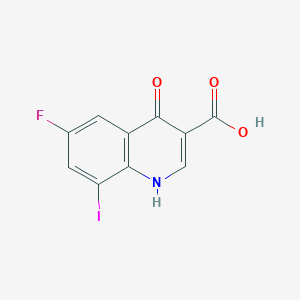
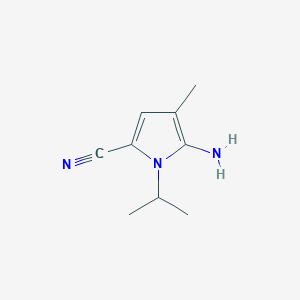
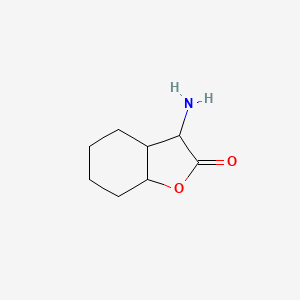
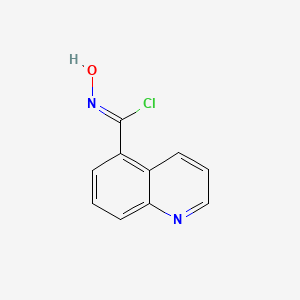
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
